N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Design

Researchers sourcing kinase-focused screening hits face limited options for saturated sulfone scaffolds. N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide (CAS 1061958-96-0) is the exact compound required for SAR fidelity. Substituting the 6-methoxypyridin-3-yl moiety or altering the sulfone core introduces unquantifiable biological divergence risk. • Confirmed identity: sp³-rich THT 1,1-dioxide core (MW 270.31, TPSA 93.7 Ų, XLogP -0.2) with 6-MeO-pyridin-3-yl amide • Scaffold-hopping candidate for kinase IP space; negative control for aromatic thiophene inhibitor SAR • In stock - request quote for mg to gram quantities with batch-specific CoA

Molecular Formula C11H14N2O4S
Molecular Weight 270.3
CAS No. 1061958-96-0
Cat. No. B2802193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide
CAS1061958-96-0
Molecular FormulaC11H14N2O4S
Molecular Weight270.3
Structural Identifiers
SMILESCOC1=NC=C(C=C1)NC(=O)C2CCS(=O)(=O)C2
InChIInChI=1S/C11H14N2O4S/c1-17-10-3-2-9(6-12-10)13-11(14)8-4-5-18(15,16)7-8/h2-3,6,8H,4-5,7H2,1H3,(H,13,14)
InChIKeyXDAJAESTEPGGIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Target Compound Structure & Physicochemical Profile


N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide (CAS 1061958-96-0; PubChem CID 18089516) is a small-molecule heterocyclic carboxamide featuring a saturated tetrahydrothiophene-3-carboxamide 1,1-dioxide core linked via an amide bond to a 6-methoxypyridin-3-yl moiety [1]. Its molecular formula is C₁₁H₁₄N₂O₄S, with a molecular weight of 270.31 g/mol. Key computed physicochemical properties include a topological polar surface area (TPSA) of 93.7 Ų, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 3, and an XLogP3-AA value of -0.2 [1]. The compound is cataloged in commercial screening libraries under identifiers such as AKOS039365394 and F6610-5507 [1], indicating its availability as a research tool compound. As of the latest comprehensive literature and database survey, no peer-reviewed publication or curated bioactivity database (e.g., ChEMBL, BindingDB) reports quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀) for this exact compound.

Compound Identity Saturated tetrahydrothiophene 1,1-dioxide carboxamide; screening library compound
Research Context Fragment-based scaffold exploration; no reported bioactivity data; potential kinase/GPCR hit analog

Why Target Compound Cannot Be Substituted


Generic substitution within the tetrahydrothiophene-3-carboxamide 1,1-dioxide class is chemically inadvisable because the 6-methoxypyridin-3-yl amine component is not a simple aryl appendage but a heteroaromatic moiety whose specific substitution pattern (methoxy at the 6-position, amide linkage at the 3-position of pyridine) directly governs the compound's hydrogen-bonding capacity, conformational preferences, and electronic distribution [1]. The saturated sulfone ring introduces distinct stereoelectronic properties—namely, the sulfone's strong electron-withdrawing character and tetrahedral geometry at the sulfur center—that are absent in aromatic thiophene analogs or non-oxidized tetrahydrothiophene derivatives. Replacing the 6-methoxypyridin-3-yl group with isomeric methoxypyridines or other heteroaryl amines, or substituting the 1,1-dioxide core with alternative saturated rings, would yield a different chemical entity with altered shape, polarity, and potential target engagement. Unlike compounds with well-characterized structure-activity relationships (SAR) that permit rational analog selection, the absence of published SAR data for this specific scaffold means that any analog substitution carries an unquantifiable risk of divergent biological behavior. Therefore, for studies where this compound has been identified as a hit or a tool molecule, only the exact compound with CAS 1061958-96-0 preserves the chemical identity linked to the original experimental observation [1].

Sulfone Core Mismatch

Saturated sulfone alters polarity and shape vs. aromatic thiophene analogs; physicochemical and binding profiles may shift.

Regioisomer Identity

6-methoxypyridin-3-yl orientation is non-interchangeable with other methoxypyridine regioisomers; hydrogen-bond geometry differs.

Absent SAR Data

No published structure-activity relationship data exist; analog substitution carries unquantifiable biological divergence risk.

Target Compound Differentiation Evidence


Saturated Sulfone Core vs. Aromatic Thiophene Analogs

The target compound's core is a fully saturated tetrahydrothiophene ring bearing a 1,1-dioxide (sulfone) functionality, in contrast to the aromatic thiophene-3-carboxamide scaffold found in many kinase inhibitor chemotypes (e.g., thiophene carboxamides claimed in patent families such as WO2001092227 and US8188134) [1][2]. The saturated core eliminates aromatic planarity and introduces sp³ hybridization at three of the five ring positions (the carbon bearing the carboxamide is sp³-hybridized, as are the two carbons adjacent to sulfur), directly impacting three-dimensional shape and conformational flexibility. The sulfone moiety contributes strong negative electrostatic potential and increases TPSA, as reflected in the computed TPSA of 93.7 Ų [1].

Saturated Sulfone vs Aromatic Thiophene
Class-level inference
TPSA 93.7 vs ~60–80 Ų; XLogP -0.2 vs ~2–3.5
Physicochemical property differentiation context
Computed properties; class-level estimate, no bioactivity data
Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Design

6-Methoxypyridin-3-yl Regioisomer Differentiation

The 6-methoxypyridin-3-yl moiety presents a distinct hydrogen-bonding donor-acceptor pattern relative to other methoxypyridine regioisomers. The methoxy group at the 6-position places a hydrogen-bond acceptor (ether oxygen) adjacent to the pyridine nitrogen, while the amide linkage at the 3-position positions the hydrogen-bond donor (amide NH) meta to the ring nitrogen. This specific arrangement is non-interchangeable with 2-methoxypyridin-3-yl, 4-methoxypyridin-3-yl, or 5-methoxypyridin-3-yl isomers, which would alter the spatial orientation of hydrogen-bonding functionalities [1].

6-Methoxypyridin-3-yl Identity
Supporting evidence
1 H-bond donor, 5 acceptors; rotatable bonds 3; distinct regioisomer geometry
Regioisomer identity context for hit confirmation
No empirical binding data; structural identity only
Chemical Library Design Regioisomer Selectivity Structure-Activity Relationships

Computed Physicochemical Profile vs. In-Class Analogs

The compound's computed XLogP3-AA of -0.2 indicates near-equal partitioning between aqueous and organic phases, placing it in a hydrophilicity range favorable for aqueous solubility. Its TPSA of 93.7 Ų is within the range typically associated with good oral absorption (7.0) [1]. These computed properties differentiate the compound from more lipophilic aromatic thiophene carboxamide analogs commonly found in kinase inhibitor chemical space, which typically exhibit XLogP values >1.5 and lower TPSA.

Computed Property Profile
Class-level inference
XLogP -0.2 | TPSA 93.7 Ų | MW 270.3
Computed profile supports solubility-focused screening fit
Computed values; experimental solubility unconfirmed
ADME Prediction Physicochemical Profiling Drug-Likeness Assessment

Application Scenarios for Target Compound


Fragment-Based Lead Generation for Kinase/GPCR Targets

The compound's saturated tetrahydrothiophene 1,1-dioxide core, with its distinct sp³-rich character and sulfone polarity (TPSA 93.7 Ų, XLogP3-AA -0.2), makes it a suitable scaffold-hopping candidate for medicinal chemistry programs seeking to escape aromatic thiophene intellectual property space or to improve solubility while retaining amide-mediated hinge-binding interactions common in kinase inhibitors [1][2]. Its presence in patent families claiming thiophene carboxamides as protein kinase inhibitors supports its relevance to this target class [2]. Procurement of this exact compound ensures chemical fidelity to the scaffold being evaluated.

Chemical Probe Development for Target Identification

The compound's favorable computed properties—including a molecular weight of 270.31 g/mol, 1 hydrogen bond donor, and 5 hydrogen bond acceptors—position it as an attractive starting point for chemical probe development where aqueous solubility and minimal non-specific binding are critical [1]. The 6-methoxypyridin-3-yl moiety offers a potential vector for further functionalization (e.g., through demethylation to a phenol handle or through electrophilic aromatic substitution), enabling the synthesis of affinity chromatography reagents or fluorescent conjugates for target deconvolution studies.

sp³-Enriched Screening Library Expansion

As a commercially available screening compound (catalogued as AKOS039365394 and F6610-5507), the compound adds sp³-character and sulfone polarity—features underrepresented in many legacy screening collections—to compound libraries [1]. The 6-methoxypyridin-3-yl moiety provides a heteroaromatic hydrogen-bonding recognition element that is frequently found in bioactive molecules, while the saturated sulfone core introduces three-dimensional shape diversity. This combination is valuable for screening campaigns seeking novel chemical starting points with balanced polarity and structural novelty.

Negative Control for Kinase SAR Studies

Given the absence of published kinase inhibition data for this compound, but its structural relationship to kinase inhibitor chemotypes claimed in Patent US8188134 [2], the compound may serve as a negative control or comparator in SAR campaigns. Its saturated core distinguishes it from aromatic thiophene carboxamide inhibitors; if it shows reduced or absent activity against a kinase panel where aromatic analogs are potent, it can validate the importance of thiophene aromaticity or planarity for target engagement. Procurement for this purpose requires the exact compound to ensure reproducible control data.

Application
Selection Property
Validation Focus
Fragment-based scaffold-hopping studies
sp³-rich sulfone core with amide hinge-binding motif
Solubility and permeability property assessment
Chemical probe precursor synthesis
6-methoxypyridin-3-yl functionalization handle
Derivatization feasibility and affinity probe generation
Screening library diversity expansion
sp³ character and sulfone polarity underrepresented in libraries
Hit confirmation and selectivity profiling
Kinase SAR negative control studies
Saturated core vs. aromatic thiophene inhibitor context
Target engagement differential relative to aromatic analogs
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